methyl 6-[(5Z)-5-[(4-chlorophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]hexanoate
Description
Methyl 6-[(5Z)-5-[(4-chlorophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]hexanoate is a thiazolidinone derivative characterized by a central 1,3-thiazolidin-4-one core substituted with a (Z)-configured 4-chlorophenylmethylidene group at position 5 and a methyl hexanoate chain at position 3 (Figure 1). The 4-chlorophenyl group introduces electron-withdrawing effects, while the hexanoate ester enhances lipophilicity compared to carboxylic acid analogs.
Properties
IUPAC Name |
methyl 6-[(5Z)-5-[(4-chlorophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]hexanoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18ClNO3S2/c1-22-15(20)5-3-2-4-10-19-16(21)14(24-17(19)23)11-12-6-8-13(18)9-7-12/h6-9,11H,2-5,10H2,1H3/b14-11- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HONBNSTVAINMNJ-KAMYIIQDSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CCCCCN1C(=O)C(=CC2=CC=C(C=C2)Cl)SC1=S | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)CCCCCN1C(=O)/C(=C/C2=CC=C(C=C2)Cl)/SC1=S | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18ClNO3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: Methyl 6-[(5Z)-5-[(4-chlorophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]hexanoate can be synthesized through a series of organic reactions starting from readily available precursors. The synthetic route typically involves the formation of the thiazolidine ring followed by introduction of the chlorophenyl group. Specific reagents and catalysts facilitate these transformations under controlled temperatures and conditions, ensuring the desired configuration and purity of the product.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve optimized reaction conditions to maximize yield and minimize impurities. This includes the use of continuous flow reactors, advanced purification techniques, and rigorous quality control measures.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, often involving oxidizing agents such as hydrogen peroxide or permanganate.
Reduction: Reduction reactions may be carried out using agents like sodium borohydride or lithium aluminum hydride.
Substitution: Substitution reactions typically involve nucleophilic or electrophilic agents that replace specific functional groups within the molecule.
Common Reagents and Conditions: Common reagents used in these reactions include catalysts such as palladium, reagents like sulfuric acid for acidic conditions, and bases such as sodium hydroxide for alkaline conditions.
Major Products: The products formed from these reactions can vary, ranging from simpler derivatives to more complex structures depending on the reaction conditions and reagents used.
Scientific Research Applications
Methyl 6-[(5Z)-5-[(4-chlorophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]hexanoate has found applications in several scientific domains:
Chemistry: Utilized in the synthesis of novel organic compounds and intermediates.
Biology: Studied for its interactions with biological macromolecules and potential bioactivity.
Medicine: Investigated for its pharmacological properties, including potential therapeutic effects.
Industry: Used in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of methyl 6-[(5Z)-5-[(4-chlorophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]hexanoate involves its interaction with specific molecular targets within cells. It may bind to enzymes or receptors, altering biochemical pathways and influencing cellular functions. The exact pathways depend on the context of its application and the biological systems involved.
Comparison with Similar Compounds
Comparison with Structurally Analogous Compounds
The compound is compared to four analogs with modifications in the arylidene substituent, functional groups, or backbone structure (Table 1). Key differences in physicochemical properties, synthetic routes, and biological activities are highlighted.
Table 1: Structural and Functional Comparison of Thiazolidinone Derivatives
Key Observations
Electron-donating groups (2-OCH₃, 4-OCH₃): Increase steric bulk and metabolic susceptibility (e.g., demethylation), reducing half-life .
Functional Group Impact :
- Carboxylic acid (-COOH) vs. methyl ester (-COOCH₃) : Acid derivatives exhibit higher aqueous solubility but lower membrane permeability. The methyl ester in the target compound improves bioavailability, a critical factor in prodrug design .
Stereochemical and Conformational Differences :
- The Z-configuration in the target compound and analogs favors a planar arrangement of the arylidene group, optimizing π-π stacking with aromatic residues in biological targets. In contrast, the E-isomer in the furan-containing analog may disrupt such interactions.
Biological Implications: The furan-containing derivative shows extended π-conjugation, which could enhance UV absorption and phototoxicity risks.
Biological Activity
Methyl 6-[(5Z)-5-[(4-chlorophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]hexanoate is a compound belonging to the thiazolidinone family, which has garnered attention for its diverse biological activities. This article provides a comprehensive overview of the biological properties of this compound, including its antibacterial, anti-inflammatory, and anticancer activities, supported by data tables and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of approximately 369.89 g/mol. The presence of the thiazolidinone core and the chlorophenyl substituent contributes significantly to its biological activity.
Antibacterial Activity
Research indicates that thiazolidinone derivatives exhibit notable antibacterial properties. In vitro studies have demonstrated that this compound shows moderate to strong activity against several bacterial strains.
| Bacterial Strain | Activity Level |
|---|---|
| Salmonella typhi | Moderate to Strong |
| Bacillus subtilis | Moderate to Strong |
| Escherichia coli | Weak to Moderate |
The mechanism of action is believed to involve disruption of bacterial cell wall synthesis and interference with metabolic pathways, particularly through inhibition of key enzymes involved in bacterial growth .
Anti-inflammatory Activity
Thiazolidinones are known for their anti-inflammatory effects. Studies have shown that this compound can inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in various cell lines. This suggests potential therapeutic applications in inflammatory diseases .
Anticancer Activity
The anticancer potential of this compound has been explored in various studies. It has shown efficacy against different cancer cell lines, including breast and colon cancer cells. The compound induces apoptosis and inhibits cell proliferation through various mechanisms, including the modulation of signaling pathways such as the PI3K/Akt pathway .
Case Studies
- Antibacterial Activity Against Staphylococcus aureus :
- Cytotoxicity Assessment :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
